molecular formula C12H18O3S B3052049 2-Pentyl p-toluenesulfonate CAS No. 3813-69-2

2-Pentyl p-toluenesulfonate

Cat. No. B3052049
CAS RN: 3813-69-2
M. Wt: 242.34 g/mol
InChI Key: HQSHAZLGVDYADJ-UHFFFAOYSA-N
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Patent
US09346791B2

Procedure details

This compound was synthesized as a colorless oil from 2-pentanol (122.0 mg, 1.384 mmol), TsCl (316.6 mg, 1.66 mmol), Et3N (280.3 mg, 2.77 mmol), and DMAP (169.0 mg, 1.384 mmol) in 92% yield by following general procedure 1.1: 1H NMR (400 MHz, CDCl3; δH) 7.75 (d, J=8.3 Hz, 2H), 7.30 (d, J=8.3 Hz, 2H), 4.63-4.51 (m, 1H), 2.40 (s, 3H), 1.56 (dddd, J=14.0, 10.0, 7.2, 5.4 Hz, 1H), 1.49-1.35 (m, 1H), 1.35-1.04 (m, 5H), 0.77 (t, J=1A Hz, 3H); 13C NMR (100 MHz, CDCl3, δC) 144.57, 134.63, 129.84, 127.78, 80.55, 38.70, 21.73, 20.90, 18.28, 13.74. ESI-MS: 243.1 (M+H+), 265.1 (M+Na+).
Quantity
122 mg
Type
reactant
Reaction Step One
Name
Quantity
316.6 mg
Type
reactant
Reaction Step One
Name
Quantity
280.3 mg
Type
reactant
Reaction Step One
Name
Quantity
169 mg
Type
catalyst
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([OH:6])[CH2:3][CH2:4][CH3:5].[S:7](Cl)([C:10]1[CH:16]=[CH:15][C:13]([CH3:14])=[CH:12][CH:11]=1)(=[O:9])=[O:8].CCN(CC)CC>CN(C1C=CN=CC=1)C>[S:7]([C:10]1[CH:16]=[CH:15][C:13]([CH3:14])=[CH:12][CH:11]=1)([O:6][CH:2]([CH2:3][CH2:4][CH3:5])[CH3:1])(=[O:9])=[O:8]

Inputs

Step One
Name
Quantity
122 mg
Type
reactant
Smiles
CC(CCC)O
Name
Quantity
316.6 mg
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Name
Quantity
280.3 mg
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
169 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
S(=O)(=O)(OC(C)CCC)C1=CC=C(C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.